molecular formula C12H15N3 B13256574 N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13256574
M. Wt: 201.27 g/mol
InChI Key: HKKPXXUMVOCXEQ-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 5, and an aniline group attached via a methylene bridge at position 4

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3

InChI Key

HKKPXXUMVOCXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Overview

The synthesis of this compound typically involves two main stages:

  • Formation of the 1,5-Dimethylpyrazole Core:

    • Starting from acetylacetone (2,4-pentanedione), a 1,3-dicarbonyl compound, cyclocondensation with hydrazine hydrate forms 3,5-dimethyl-1H-pyrazole.

    • Reaction conditions: reflux in glacial acetic acid or aprotic dipolar solvents like DMF, NMP, or DMAc, sometimes with added HCl to accelerate dehydration and cyclization steps.

  • Attachment of the Aniline Moiety via Aminomethylation:

    • The 4-position of the pyrazole ring is functionalized by introducing a methylene bridge linked to an aniline group.

    • This can be achieved by Mannich-type reactions or reductive amination, where 4-formylpyrazole derivatives react with aniline in the presence of reducing agents such as sodium borohydride (NaBH4) and iodine (I2) as catalyst.

Detailed Synthetic Procedure

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

Reagents Conditions Yield (%) Notes
Acetylacetone + Hydrazine hydrate Reflux in glacial acetic acid, 4-5 hours ~70 Cyclocondensation forming pyrazole ring
Solvent: Glacial acetic acid or aprotic solvents (DMF + HCl) Ambient to reflux temperature Acid catalysis improves yield and rate

Step 2: Preparation of 4-Formyl-3,5-dimethyl-1H-pyrazole

  • Treatment of 3,5-dimethylpyrazole with POCl3 in dry DMF at 0–5 °C, followed by heating for 2 hours, yields the 4-formyl derivative after work-up.

Step 3: Reductive Amination to Attach Aniline

Reagents Conditions Yield (%) Notes
4-Formyl-3,5-dimethyl-1H-pyrazole + Aniline + Iodine (I2) + NaBH4 Room temperature, methanol solvent, stirring until completion 65–85 Iodine catalyzes imine formation; NaBH4 reduces it to secondary amine
  • The reaction progress is monitored by TLC using toluene:ethyl acetate:formic acid (5:4:1) solvent system.

  • The product is isolated by filtration, washing, drying, and recrystallization from ethanol to yield this compound as a solid.

Alternative Synthetic Route via Hexahydropyrimidine Intermediate

A two-step process reported involves:

  • Step 1: Acetylacetone undergoes two consecutive one-pot Mannich aminomethylations with formaldehyde and amines to form hexahydropyrimidine intermediates (1,3-diazinanes) at ambient temperature.

  • Step 2: These intermediates are treated with hydrazine or phenylhydrazine to decompose the hexahydropyrimidine ring and yield 4-aminomethylpyrazoles, including derivatives structurally related to this compound.

This method offers mild conditions and good yields, representing a concise and efficient synthetic route.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Disadvantages Yield Range (%)
Direct Cyclocondensation + Reductive Amination Acetylacetone + Hydrazine hydrate; POCl3/DMF; Aniline + I2 + NaBH4 Straightforward; well-established; moderate reaction times Multiple steps; requires careful temperature control 65–85
Mannich Aminomethylation + Hydrazine Treatment Acetylacetone + formaldehyde + amine; then hydrazine hydrate Mild conditions; one-pot steps; good yields Requires intermediate isolation; less common 70–90
Cyclocondensation in Aprotic Solvents with Acid Catalysis Acetylacetone + hydrazine in DMF + HCl Enhanced yield and rate; ambient temperature possible Use of strong acids and aprotic solvents; may require purification 70–80

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Characteristic signals include singlets for methyl groups at ~2.5–2.7 ppm, aromatic protons of aniline at 6.5–7.5 ppm, and methylene protons linking pyrazole and aniline at ~4.0–5.0 ppm.

  • Infrared Spectroscopy (IR): Key peaks include NH stretching (~3200–3300 cm⁻¹), C=N stretching (~1600–1650 cm⁻¹), and aromatic C=C stretching (~1500–1600 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of 201.27 g/mol confirms molecular integrity.

Summary and Outlook

The preparation of this compound is efficiently achieved through established pyrazole synthesis methods involving cyclocondensation of acetylacetone with hydrazine derivatives, followed by functionalization at the 4-position to attach the aniline moiety via reductive amination. Alternative routes involving Mannich aminomethylation and hydrazine ring-opening provide concise synthetic pathways with good yields under mild conditions.

The choice of method depends on available reagents, desired scale, and purity requirements. Analytical data from NMR, IR, and MS confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex structures.

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aniline group, which imparts distinct chemical and biological properties.

Biological Activity

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological evaluations of this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 1,5-dimethylpyrazole with an appropriate aniline derivative. The resulting compound has been characterized using various techniques including X-ray crystallography, which reveals key structural features such as bond lengths and angles that are critical for understanding its biological activity.

Parameter Value
Molecular FormulaC12H15N
Molecular Weight201.27 g/mol
Melting Point108–110 °C

The crystal structure indicates the presence of intramolecular interactions that may influence its reactivity and biological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a related compound demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 ± 0.06 μM. This suggests a promising role in cancer therapy by targeting key regulatory pathways in tumor growth .

Case Study: In Vitro Antitumor Activity

  • Cell Lines Tested : MCF-7 (breast cancer) and B16-F10 (melanoma).
  • IC50 Values :
    • MCF-7: 1.88 ± 0.11 μM
    • B16-F10: 2.12 ± 0.15 μM

These results indicate that the compound exhibits potent antiproliferative effects on cancer cell lines, supporting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied, with this compound showing competitive antifungal activity against various strains. In one study, related pyrazole compounds exhibited significant activity against Gram-positive bacteria and fungi, making them candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • CDK2 Inhibition : By inhibiting CDK2, the compound disrupts cell cycle progression, leading to reduced tumor growth.
  • Antifungal Mechanisms : The exact mechanisms remain under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Research Findings Summary

Study Findings
Compound exhibited IC50 values of 0.98 ± 0.06 μM against CDK2; significant antiproliferative effects on MCF-7 and B16-F10 cells.
Demonstrated competitive antifungal activity; effective against Gram-positive bacteria.
Related compounds showed promising anticancer potential with various IC50 values across different cancer cell lines.

Q & A

Q. What synthetic routes are recommended for preparing N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline?

The synthesis typically involves alkylation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde followed by reductive amination with aniline. A related method for analogous pyrazole derivatives uses chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . Alternatively, nucleophilic substitution of a pyrazole-methyl halide intermediate with aniline under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns and electronic environments. The pyrazole ring protons typically appear as singlets (δ 2.1–2.5 ppm for methyl groups), while the aniline NH signal may be broad (δ ~5 ppm) .
  • X-ray crystallography : SHELX software is widely used for structure refinement. For example, single-crystal studies of similar pyrazole-aniline derivatives reveal planar aromatic systems with dihedral angles between rings influencing π-π stacking .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: 215.28 g/mol) and fragmentation patterns .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aromatic amine and pyrazole groups but insoluble in water. Solubility in ethanol is moderate, requiring heated sonication for dissolution. These properties necessitate solvent optimization in reactions (e.g., using acetone for recrystallization) and careful solvent selection for biological assays to avoid precipitation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-donating methyl groups on the pyrazole ring enhance the nucleophilicity of the aniline nitrogen, facilitating electrophilic aromatic substitution or Buchwald-Hartwig couplings. However, steric hindrance from the 1,5-dimethyl groups may reduce reactivity at the pyrazole C3/C5 positions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals and Fukui indices .

Q. What computational strategies predict interactions of this compound with biological targets like mTORC1?

Molecular docking (AutoDock Vina) and molecular dynamics simulations can model binding to mTORC1’s FKBP-rapamycin binding (FRB) domain. Pharmacophore modeling of related benzamide derivatives (e.g., antiproliferative agents in ) suggests that the pyrazole-methylaniline moiety may occupy hydrophobic pockets, while the aniline NH forms hydrogen bonds with Asp2102. QSAR studies on similar compounds correlate logP values (2.5–3.5) with improved cellular permeability .

Q. How can researchers resolve contradictions in crystallographic data for pyrazole-aniline derivatives?

Contradictions often arise from disordered solvent molecules or rotational flexibility of the methylaniline group. Strategies include:

  • Collecting high-resolution data (<1.0 Å) to resolve atomic positions.
  • Using SHELXL’s PART and SUMP instructions to model disorder .
  • Validating hydrogen-bonding networks with graph-set analysis (e.g., Etter’s rules for C–H···π interactions) .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight215.28 g/mol (calculated)
Solubility (DMSO)>10 mg/mL (experimental)
Melting point120–125°C (DSC)

Table 2: Recommended Crystallographic Parameters

ParameterValue (SHELXL)Reference
R factor<0.05 (high-resolution data)
Hydrogen bondingGraph-set analysis (C(4) motifs)

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